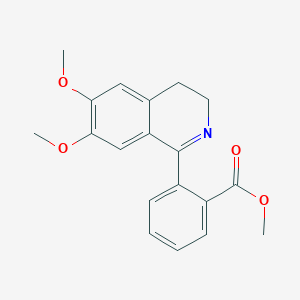

Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzoate” is a chemical compound that is related to a class of compounds known as isoquinolines . Isoquinolines have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure was synthesized using a Ritter reaction of 1-(3,4-diethoxyphenyl)-2-methylpropanol-2 with 2-alkylcyanoacetamides . Another method involved condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various spectroscopic techniques such as 1H, 13C-NMR, UV, IR, and mass spectral data . The structure of these compounds often involves a complex cyclic system .Chemical Reactions Analysis

Reactions involving similar compounds have been studied. For example, 6,7-dimethoxy-3,4-dihydroisoquinoline has been shown to react with o-quinone methides, leading to products of heterocyclization . In the case of o-hydroxybenzyl alcohols, products of a Michael aza reaction were obtained .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the obtained oxazino[2,3-a]isoquinolines were described as high-melting, thermostable crystalline substances, readily soluble in chloroform and ethyl acetate, and poorly soluble in water and lower alcohols .Applications De Recherche Scientifique

- It has been evaluated for inhibiting influenza virus polymerase acidic (PA) endonuclease domain and as a peripheral catechol-O-methyltransferase inhibitor (COMTI) for Parkinson’s disease treatment .

- These compounds are of growing interest due to their diverse biological activities and potential therapeutic applications .

- For instance, 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid has been studied as a COMTI inhibitor .

Medicinal Chemistry and Drug Development

Natural Product Synthesis

Chemical Biology and Enzyme Inhibition

Organic Synthesis Methodology

Mécanisme D'action

While the exact mechanism of action for “Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzoate” is not clear from the available literature, similar compounds have been studied for their biological activities. For instance, sigma-2 receptor ligands have been proposed as potential targets to treat neuropathic pain .

Orientations Futures

Future research could focus on further elucidating the biological activities of these compounds. For instance, selective sigma-2 receptor ligands have been suggested as potential tools in the development of novel pain therapeutics . Additionally, the synthesis and biological activity of related compounds could be explored further .

Propriétés

IUPAC Name |

methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-22-16-10-12-8-9-20-18(15(12)11-17(16)23-2)13-6-4-5-7-14(13)19(21)24-3/h4-7,10-11H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFUZPJGYWTQBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN=C2C3=CC=CC=C3C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-fluorophenyl)methyl]-9H-fluorene-9-carboxamide](/img/structure/B2738272.png)

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2738274.png)

![Methyl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2738275.png)

![7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B2738278.png)

![6-[1-(Hydroxyimino)ethyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B2738287.png)

![1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid;hydrate](/img/structure/B2738288.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2738295.png)